molecular formula C28H22F3N7O2 B565740 Nilotinib N-Oxide CAS No. 1246817-85-5

Nilotinib N-Oxide

Cat. No.: B565740
CAS No.: 1246817-85-5
M. Wt: 545.526
InChI Key: OGMQYIIDZDUGEY-UHFFFAOYSA-N
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Description

Nilotinib N-Oxide is a metabolite of Nilotinib, a second-generation tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia. This compound is formed through the oxidation of Nilotinib and retains some of the pharmacological properties of its parent compound. This compound is of interest due to its potential therapeutic applications and its role in the metabolic pathways of Nilotinib.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nilotinib N-Oxide can be synthesized through the oxidation of Nilotinib. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or acetonitrile, and may require a catalyst to facilitate the oxidation process.

Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. Industrial methods may employ continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Nilotinib N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.

    Reduction: Reduction reactions can convert this compound back to Nilotinib.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, further oxidation can produce more oxidized metabolites, while reduction can regenerate Nilotinib.

Scientific Research Applications

Nilotinib N-Oxide has several scientific research applications, including:

    Chemistry: Used as a model compound to study the oxidation and reduction reactions of tyrosine kinase inhibitors.

    Biology: Investigated for its role in the metabolic pathways of Nilotinib and its potential biological activities.

    Medicine: Explored for its therapeutic potential in treating chronic myelogenous leukemia and other malignancies.

    Industry: Utilized in the development of new synthetic methods and industrial processes for producing tyrosine kinase inhibitors.

Mechanism of Action

Nilotinib N-Oxide exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein, similar to Nilotinib. The compound binds to the ATP-binding site of the BCR-ABL protein, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the apoptosis of cancer cells.

Comparison with Similar Compounds

    Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Dasatinib: A multi-targeted tyrosine kinase inhibitor with a broader spectrum of activity.

    Bosutinib: A dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Ponatinib: A third-generation tyrosine kinase inhibitor effective against resistant forms of chronic myelogenous leukemia.

Uniqueness: Nilotinib N-Oxide is unique due to its specific formation through the oxidation of Nilotinib and its retention of some pharmacological properties of the parent compound. Its distinct metabolic profile and potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O2/c1-17-5-6-19(10-25(17)36-27-32-8-7-24(35-27)20-4-3-9-38(40)15-20)26(39)34-22-11-21(28(29,30)31)12-23(13-22)37-14-18(2)33-16-37/h3-16H,1-2H3,(H,34,39)(H,32,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMQYIIDZDUGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858167
Record name 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(1-oxo-1lambda~5~-pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246817-85-5
Record name BEJ-866
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246817855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(1-oxo-1lambda~5~-pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEJ-866
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64944G3T8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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